

(3,3-Difluoro-1-methylcyclobutyl)methanol chemical properties

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Compound of Interest

Compound Name: (3,3-Difluoro-1-methylcyclobutyl)methanol

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An In-Depth Technical Guide to **(3,3-Difluoro-1-methylcyclobutyl)methanol**: A Key Building Block for Modern Drug Discovery

Abstract

(3,3-Difluoro-1-methylcyclobutyl)methanol is a specialized chemical building block of increasing importance in medicinal chemistry. The strategic incorporation of a gem-difluorinated cyclobutane motif offers a unique combination of conformational rigidity and metabolic stability, addressing common challenges in drug development. This guide provides a comprehensive overview of its chemical properties, a proposed synthetic pathway, and its strategic applications. Tailored for researchers and drug development professionals, this document synthesizes structural analysis, established chemical principles, and practical insights to illuminate the compound's value in creating novel therapeutics.

The Strategic Imperative: Fusing Fluorine and Cyclobutane in Drug Design

The design of small-molecule drugs is a multidimensional optimization problem. Medicinal chemists must concurrently refine a compound's potency, selectivity, and its absorption, distribution, metabolism, and excretion (ADME) properties. The **(3,3-Difluoro-1-methylcyclobutyl)methanol** scaffold is a direct response to these challenges, leveraging the

synergistic benefits of two powerful structural motifs: the cyclobutane ring and gem-difluoro substitution.

- **The Cyclobutane Scaffold: Imposing Conformational Order** The four-membered cyclobutane ring is a strained, non-planar carbocycle.^[1] Unlike flexible alkyl chains, its puckered three-dimensional structure can lock key pharmacophoric groups into a specific orientation, which can significantly enhance binding affinity to a biological target.^{[1][2]} This conformational restriction reduces the entropic penalty of binding and can lead to improved potency and selectivity.^[1]
- **Fluorine: The "Performance-Enhancing" Element** The introduction of fluorine is a cornerstone of modern medicinal chemistry.^[3] Its high electronegativity can profoundly alter a molecule's properties:
 - **Metabolic Stability:** The carbon-fluorine bond is exceptionally strong. Replacing a metabolically vulnerable C-H bond with a C-F bond can block oxidative metabolism by cytochrome P450 enzymes, thereby increasing a drug's half-life.^[3] The gem-difluoro group (CF₂) is particularly effective in this role.
 - **Modulation of Physicochemical Properties:** Fluorine substitution can lower the pK_a of nearby acidic groups and increase lipophilicity, which can be tuned to improve cell membrane permeability and oral bioavailability.^[3]
 - **Conformational Control:** Fluorine can engage in unique non-covalent interactions, including hydrogen bonds and dipole-dipole interactions, to stabilize a desired molecular conformation.^[4]

The combination of these motifs in **(3,3-Difluoro-1-methylcyclobutyl)methanol** provides a building block that is both structurally defined and metabolically robust, making it a highly valuable tool for lead optimization.

Physicochemical and Structural Properties

While extensive experimental data for this specific compound is not widely published, its core properties can be compiled from chemical supplier data and its structure allows for the prediction of its chemical behavior.

Property	Value	Source(s)
CAS Number	1408076-35-6	[5][6]
Alternate CAS	1779935-13-5	[7]
Molecular Formula	C ₆ H ₁₀ F ₂ O	[5]
Molecular Weight	136.14 g/mol	[5][6]
Purity	Typically ≥97%	[6]
SMILES	C1C(CC1(F)F)(C)CO	[6]
Appearance	Not specified (expected to be a liquid or low-melting solid)	N/A
Boiling Point	Not published	[8][9]
Melting Point	Not published	[9]
Storage	Sealed in dry, 2-8°C	[8]

Spectroscopic Characterization: A Guide to Structural Verification

For any researcher synthesizing or utilizing this compound, spectroscopic analysis is essential for confirming its identity and purity. Based on its structure, the following spectral signatures are expected:

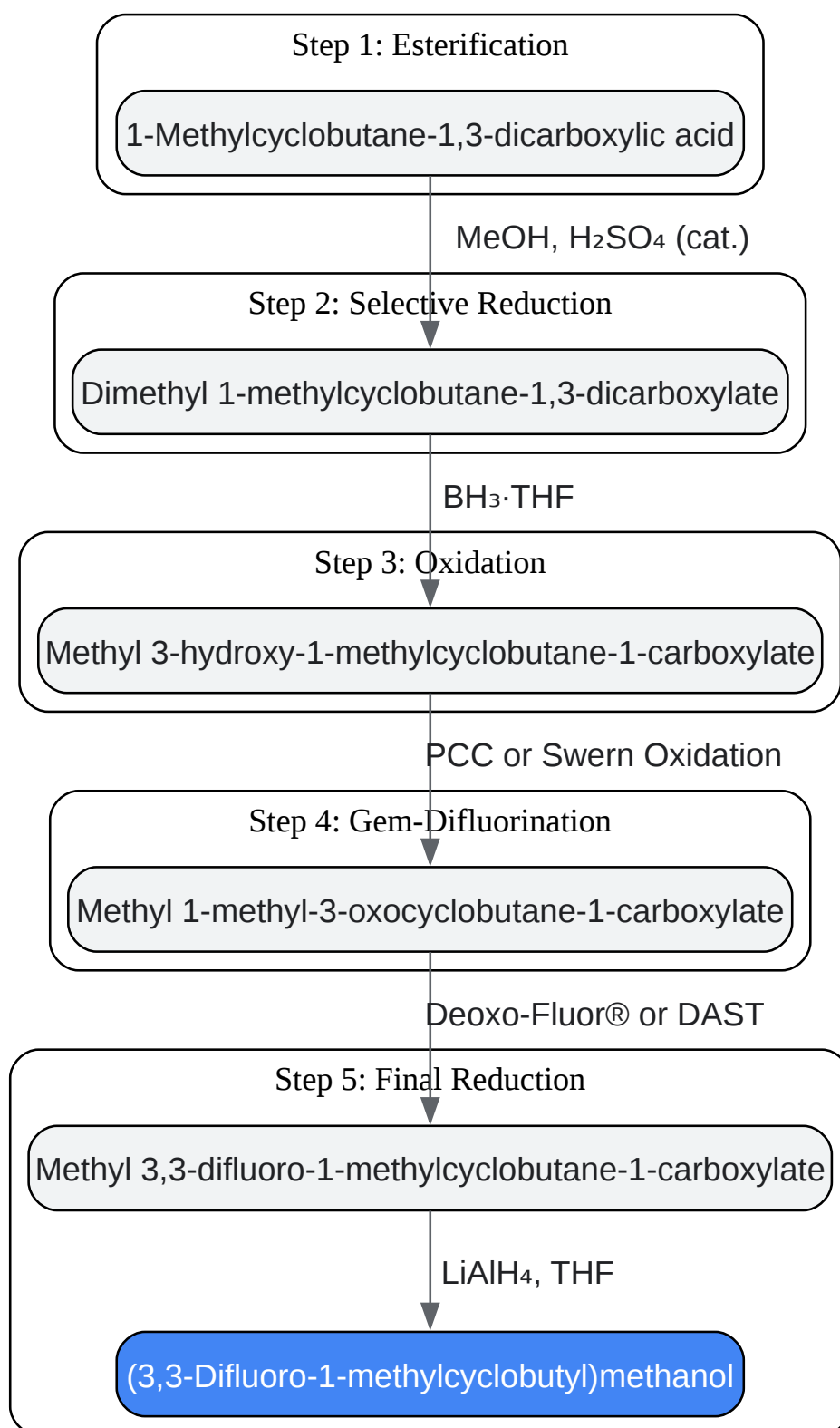
- ¹H NMR:** The proton NMR spectrum should display distinct signals corresponding to the four different proton environments: a singlet for the methyl (–CH₃) protons, a singlet for the alcohol (–OH) proton (which may be broad and exchangeable with D₂O), a singlet for the methylene (–CH₂OH) protons, and complex multiplets for the four protons on the cyclobutane ring.
- ¹³C NMR:** The carbon NMR will be characterized by signals for the methyl carbon, the quaternary carbon bearing the methyl and hydroxymethyl groups, the methylene carbon of the alcohol, and the two sets of cyclobutane ring carbons. Critically, the carbon atom bearing the two fluorine atoms (CF₂) is expected to appear as a triplet due to one-bond C-F coupling.

- ^{19}F NMR: The fluorine NMR spectrum should show a single signal for the two magnetically equivalent fluorine atoms, confirming the gem-difluoro substitution pattern.
- Mass Spectrometry (MS): The mass spectrum should exhibit a molecular ion peak (M^+) or a protonated molecular peak ($[\text{M}+\text{H}]^+$) corresponding to the molecular weight of 136.14. Fragmentation patterns would likely involve the loss of water, a hydroxymethyl radical, or cleavage of the cyclobutane ring.

Proposed Synthesis and Experimental Protocol

A robust synthesis of **(3,3-Difluoro-1-methylcyclobutyl)methanol** can be envisioned from commercially available precursors using well-established chemical transformations. The following multi-step protocol outlines a logical and field-proven approach.

Workflow: Proposed Synthesis of (3,3-Difluoro-1-methylcyclobutyl)methanol



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Caption: A plausible 5-step synthetic workflow from a dicarboxylic acid precursor.

Detailed Experimental Protocol (Hypothetical)

Objective: To synthesize **(3,3-Difluoro-1-methylcyclobutyl)methanol** on a laboratory scale.

Step 4: Gem-Difluorination of Methyl 1-methyl-3-oxocyclobutane-1-carboxylate

Causality: This is the key step for introducing the fluorine atoms. Deoxo-Fluor® (bis(2-methoxyethyl)aminosulfur trifluoride) is often chosen over Diethylaminosulfur trifluoride (DAST) for its enhanced thermal stability, reducing the risk of exothermic decomposition. The reaction converts a ketone to a geminal difluoride.

- **Preparation:** In a fume hood, charge an oven-dried, three-neck flask equipped with a magnetic stirrer, a dropping funnel, and an argon inlet with Methyl 1-methyl-3-oxocyclobutane-1-carboxylate (1.0 eq) and anhydrous dichloromethane (DCM).
- **Cooling:** Cool the solution to 0°C using an ice-water bath.
- **Reagent Addition:** Slowly add Deoxo-Fluor® (1.5 eq) dropwise via the dropping funnel over 30 minutes. Causality: Slow addition is critical to control the reaction exotherm.
- **Reaction:** Allow the mixture to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
- **Quenching:** Once the reaction is complete, cool the flask back to 0°C and very slowly quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Causality: This neutralizes the acidic byproducts and unreacted reagent. This step is highly exothermic and can release gas; extreme caution is required.
- **Workup:** Separate the organic layer. Extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
- **Purification:** Purify the crude product by silica gel column chromatography to yield Methyl 3,3-difluoro-1-methylcyclobutane-1-carboxylate.

Step 5: Reduction of the Ester to the Primary Alcohol

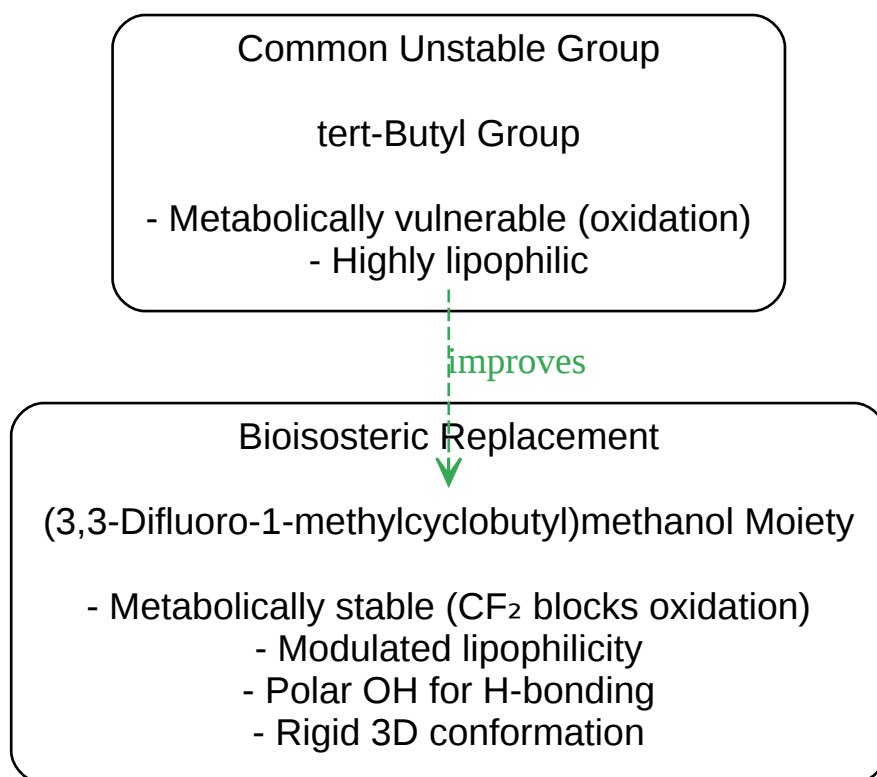
Causality: Lithium aluminum hydride (LiAlH_4) is a powerful reducing agent capable of reducing esters to primary alcohols. It is chosen for its high reactivity and efficiency.

- Preparation: In a fume hood, charge an oven-dried, three-neck flask with LiAlH_4 (2.0 eq) and anhydrous tetrahydrofuran (THF) under an argon atmosphere.
- Cooling: Cool the suspension to 0°C .
- Substrate Addition: Dissolve the purified ester from Step 4 in anhydrous THF and add it dropwise to the LiAlH_4 suspension.
- Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
- Quenching: Cool the reaction to 0°C and quench sequentially by the slow, dropwise addition of water, followed by 15% aqueous NaOH , and then more water (Fieser workup). Causality: This procedure is designed to safely neutralize the excess LiAlH_4 and produce a granular, easily filterable aluminum salt precipitate.
- Purification: Stir the resulting slurry for 1 hour, then filter it through a pad of Celite®, washing the filter cake with THF. Concentrate the filtrate under reduced pressure to yield the final product, **(3,3-Difluoro-1-methylcyclobutyl)methanol**. Further purification can be achieved via chromatography if necessary.

Applications in Medicinal Chemistry: A Bioisosteric Powerhouse

The primary application of **(3,3-Difluoro-1-methylcyclobutyl)methanol** is as a structural building block in the synthesis of complex drug candidates. Its value lies in its function as a bioisostere—a substituent that retains the essential biological activity of the group it replaces while offering improved physicochemical or metabolic properties.

Diagram: Bioisosteric Replacement Strategy



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Caption: Replacing a metabolically weak group with the fluorinated scaffold.

- **Blocking Metabolic Oxidation:** The gem-difluoro group at the 3-position of the cyclobutane ring acts as a non-oxidizable mimic of a methylene group or a carbonyl. When incorporated into a larger molecule, this feature can effectively block metabolic attack at that specific location, a common strategy for enhancing a drug's in vivo stability and duration of action.[3]
- **Mimicking Carbonyls and Alcohols:** The polar C-F bonds of the CF₂ group can act as hydrogen bond acceptors, mimicking the electronic properties of a carbonyl group. The attached primary alcohol provides a hydrogen bond donor. This dual functionality allows the fragment to engage in polar interactions within a protein binding pocket while the rigid carbocyclic core maintains a precise geometry.
- **Fine-Tuning Lipophilicity and Solubility:** Replacing a purely hydrocarbon group (like a tert-butyl or isopropyl group) with this fluorinated alcohol allows chemists to maintain or increase steric bulk while modulating lipophilicity and introducing a handle for improving aqueous solubility. This balance is critical for achieving optimal ADME properties.

Handling, Storage, and Safety

As a research chemical, **(3,3-Difluoro-1-methylcyclobutyl)methanol** should be handled by trained personnel in a well-ventilated laboratory setting.

- **Safety:** While specific toxicity data is not available, supplier safety data sheets indicate standard hazards for flammable organic compounds that can cause skin and eye irritation.[8] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.
- **Storage:** The compound should be stored in a tightly sealed container in a cool, dry place, with recommended temperatures between 2-8°C to ensure long-term stability.[8]

Conclusion

(3,3-Difluoro-1-methylcyclobutyl)methanol is more than just a chemical reagent; it is a sophisticated tool for molecular engineering. It provides a pre-packaged solution to several persistent problems in drug discovery, namely metabolic instability and the need for precise conformational control. By combining the steric influence of a cyclobutane ring with the metabolic shielding of a gem-difluoro group, this building block enables the rational design of drug candidates with enhanced pharmacokinetic profiles and potentially greater efficacy. Its growing availability empowers researchers to explore novel chemical space and develop the next generation of therapeutics.

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